2-(1-((Dichloromethyl)sulfonyl)-2-(furan-2-yl)vinyl)-5-nitrofuran
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Overview
Description
2-(1-((Dichloromethyl)sulfonyl)-2-(furan-2-yl)vinyl)-5-nitrofuran is a complex organic compound that features a furan ring substituted with nitro and dichloromethylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Dichloromethyl)sulfonyl)-2-(furan-2-yl)vinyl)-5-nitrofuran likely involves multiple steps, including the formation of the furan ring, introduction of the nitro group, and subsequent functionalization with the dichloromethylsulfonyl group. Typical conditions might involve:
Formation of the furan ring: This can be achieved through cyclization reactions involving aldehydes and ketones.
Nitration: Introduction of the nitro group can be done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Functionalization: The dichloromethylsulfonyl group can be introduced through sulfonylation reactions using reagents like chlorosulfonic acid.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the furan ring or the dichloromethyl group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, particularly at the positions adjacent to the furan ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Halogenation agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted furans, amines, and sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
Biologically, compounds with furan rings and nitro groups often exhibit antimicrobial or antifungal properties, making them candidates for drug development.
Medicine
In medicine, derivatives of this compound might be explored for their potential therapeutic effects, particularly if they exhibit biological activity.
Industry
Industrially, such compounds could be used in the synthesis of dyes, polymers, or other materials requiring specific functional groups.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as an antimicrobial agent, the nitro group might undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(2-Furyl)vinylsulfonyl compounds: These might share similar synthetic routes and reactivity.
Nitrofuran derivatives: Compounds like nitrofurantoin, which is used as an antibiotic.
Uniqueness
The uniqueness of 2-(1-((Dichloromethyl)sulfonyl)-2-(furan-2-yl)vinyl)-5-nitrofuran lies in its specific combination of functional groups, which could confer unique reactivity and biological activity.
Biological Activity
The compound 2-(1-((Dichloromethyl)sulfonyl)-2-(furan-2-yl)vinyl)-5-nitrofuran is a nitrofuran derivative with potential biological activity. This article explores its biological properties, focusing on antimicrobial activity, cytotoxicity, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a furan ring and a nitro group, contributing to its reactivity and biological effects. The presence of the dichloromethylsulfonyl group enhances its electrophilic character, which may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that nitrofuran derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 20 µM | |
Staphylococcus aureus | 15 µM | |
Pseudomonas aeruginosa | 25 µM |
The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics.
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes. Fluorescence spectroscopy studies suggest that it may cause leakage of cellular contents, leading to cell lysis . Additionally, the compound's ability to inhibit biofilm formation has been noted, which is crucial for combating persistent infections.
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of the compound on human cell lines reveal that it possesses selective toxicity. The compound was tested against human keratinocytes and showed a moderate decrease in cell viability at higher concentrations.
Table 2: Cytotoxicity of this compound
The selectivity index indicates that while the compound is cytotoxic, it may still be viable for therapeutic applications when used at appropriate dosages.
Case Studies
Several case studies have highlighted the potential use of nitrofuran derivatives in treating resistant bacterial infections. For instance, a study focusing on multi-drug resistant Staphylococcus aureus showed that derivatives similar to this compound could effectively reduce bacterial load in infected tissue models .
Properties
Molecular Formula |
C11H7Cl2NO6S |
---|---|
Molecular Weight |
352.1 g/mol |
IUPAC Name |
2-[(E)-1-(dichloromethylsulfonyl)-2-(furan-2-yl)ethenyl]-5-nitrofuran |
InChI |
InChI=1S/C11H7Cl2NO6S/c12-11(13)21(17,18)9(6-7-2-1-5-19-7)8-3-4-10(20-8)14(15)16/h1-6,11H/b9-6+ |
InChI Key |
XAYANCRVCKMGPW-RMKNXTFCSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C2=CC=C(O2)[N+](=O)[O-])/S(=O)(=O)C(Cl)Cl |
Canonical SMILES |
C1=COC(=C1)C=C(C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)C(Cl)Cl |
Origin of Product |
United States |
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